molecular formula C9H8BrNO6 B1282842 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 98527-25-4

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No.: B1282842
CAS No.: 98527-25-4
M. Wt: 306.07 g/mol
InChI Key: DUCPBSHBWDJWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of pesticides and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid followed by nitration. The reaction conditions for bromination usually involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of the nitro group can also facilitate electron transfer processes, making it useful in redox reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methoxy groups.

    2,6-Dimethoxybenzoic acid: Similar structure but lacks the bromine and nitro groups.

    3-Bromo-2,6-dimethoxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is unique due to the combination of bromine, methoxy, and nitro functional groups, which confer distinct reactivity and properties. This combination makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPBSHBWDJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543374
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98527-25-4
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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